molecular formula C13H18N2O5 B2697390 Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate CAS No. 1428358-74-0

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate

Cat. No.: B2697390
CAS No.: 1428358-74-0
M. Wt: 282.296
InChI Key: HBKHIZFTZAHZGL-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an isoxazole moiety, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate piperidine derivatives. The esterification process is then carried out to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the piperidine and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-methoxyisoxazole-5-carbonyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 1-(3-methoxy-1,2-oxazole-5-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-3-19-13(17)9-5-4-6-15(8-9)12(16)10-7-11(18-2)14-20-10/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKHIZFTZAHZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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